1-Benzoylbicyclo[3.2.1]octan-8-one
Description
Historical Context and Evolution of Bicyclo[3.2.1]octane Scaffold Synthesis
The synthesis of the bicyclo[3.2.1]octane skeleton has a rich history, with early methods often relying on multi-step sequences. One of the pioneering one-pot preparations of a functionalized bicyclo[3.2.1]octane nucleus was reported in 1903. researchgate.net Over the decades, synthetic strategies have evolved significantly, driven by the need for greater efficiency, stereocontrol, and functional group tolerance.
Key developments in the synthesis of this scaffold include:
Intramolecular Reactions: Early and persistent strategies have involved intramolecular cyclizations. These include aldol (B89426) condensations and Michael additions to form the bridged ring system. rsc.org For instance, the base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins has been shown to yield bicyclo[3.2.1]octane-6,8-dione derivatives. rsc.org
Rearrangement Reactions: Various rearrangement reactions have been employed to construct the bicyclo[3.2.1]octane framework. These include acid-induced rearrangements and photoinduced electron transfer (PET) promoted rearrangements of bicyclo[2.2.2]octenones. nih.govresearchgate.net
Domino and Cascade Reactions: More contemporary approaches focus on domino or cascade reactions, which allow for the rapid assembly of the bicyclic core from simple precursors in a single pot. researchgate.netresearchgate.net These methods, often utilizing organocatalysis, can create multiple stereogenic centers with high selectivity. researchgate.netnih.govresearchgate.net For example, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes has been used to prepare bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity. researchgate.netnih.gov
Diels-Alder Reactions: The intramolecular Diels-Alder reaction of substrates like 5-vinyl-1,3-cyclohexadienes has provided an alternative and effective route to the bicyclo[3.2.1]octane system. mdpi.comnih.govnih.gov
Fragmentation of Tricyclic Systems: Another efficient methodology involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives. mdpi.comnih.gov
The evolution of these synthetic methods reflects the broader trends in organic chemistry, moving towards more atom-economical and stereoselective transformations.
Significance of the Bicyclo[3.2.1]octane Framework in Modern Organic Synthesis
The bicyclo[3.2.1]octane framework is of significant interest in modern organic synthesis primarily due to its prevalence in a wide array of biologically active natural products. mdpi.comnih.govontosight.ai This structural motif is a key component of molecules with diverse pharmacological properties, making it a valuable target for synthetic chemists. nih.govresearchgate.netnih.gov
The importance of this framework can be summarized as follows:
Natural Product Synthesis: The bicyclo[3.2.1]octane skeleton is the core of numerous natural products, including ent-kauranoids, which have been the subject of extensive synthetic efforts. researchgate.net The development of efficient methods to construct this framework is crucial for the total synthesis of these complex molecules. acs.orgrsc.org
Medicinal Chemistry: Derivatives of bicyclo[3.2.1]octane have shown potential as therapeutic agents. For example, certain analogs have been found to be potent inhibitors of dopamine (B1211576) and serotonin (B10506) transporters, suggesting their potential application in the treatment of conditions like cocaine abuse. researchgate.netnih.govnih.gov
Building Blocks for Complex Molecules: Functionalized bicyclo[3.2.1]octanes serve as versatile building blocks in the synthesis of more intricate molecular architectures. ontosight.ai Their rigid, three-dimensional structure provides a well-defined scaffold upon which further chemical complexity can be built.
Probing Biological Systems: The synthesis of novel bicyclo[3.2.1]octane derivatives allows for the exploration of structure-activity relationships in biological systems. By systematically modifying the substituents on the bicyclic core, chemists can gain insights into the molecular interactions that govern biological activity. nih.gov
The continued interest in the bicyclo[3.2.1]octane framework drives the development of innovative synthetic strategies to access these important molecules. researchgate.netacs.org
Structural Features and Nomenclature of Bicyclo[3.2.1]octan-8-one and Substituted Derivatives
The bicyclo[3.2.1]octane system is a bridged bicyclic compound consisting of an eight-carbon framework. Its structure is characterized by a six-membered ring and a five-membered ring sharing three carbon atoms. Two of these shared carbons are designated as bridgehead carbons. The nomenclature "bicyclo[3.2.1]octane" indicates a bicyclic molecule with a total of eight carbon atoms. The numbers in the brackets—3, 2, and 1—refer to the number of carbon atoms in the bridges connecting the two bridgehead carbons. youtube.comyoutube.com
In bicyclo[3.2.1]octan-8-one, the carbonyl group is located at the C8 position, which is the one-carbon bridge. nih.gov The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest path to the second bridgehead carbon, continues along the next longest path back to the first bridgehead, and finally, the bridge itself is numbered. youtube.comyoutube.com
1-Benzoylbicyclo[3.2.1]octan-8-one is a derivative where a benzoyl group (a phenyl group attached to a carbonyl) is substituted at the C1 position, which is a bridgehead carbon.
A 1976 study in The Journal of Organic Chemistry describes the synthesis of 1-Benzoylbicyclo[3.2.1]octane, a related compound, starting from bicyclo[3.2.1]octane-1-carboxylic acid. dss.go.th This suggests that functionalization at the bridgehead position is a key synthetic step.
Interactive Data Table: Structural Details of Bicyclo[3.2.1]octan-8-one and a Derivative
| Feature | Bicyclo[3.2.1]octan-8-ol (for reference) | This compound |
| Molecular Formula | C8H14O | C15H16O2 |
| IUPAC Name | bicyclo[3.2.1]octan-8-ol | 1-benzoyl-bicyclo[3.2.1]octan-8-one |
| Key Functional Groups | Hydroxyl (-OH) at C8 | Ketone (C=O) at C8, Benzoyl at C1 |
| Bridgehead Carbons | C1, C5 | C1, C5 |
| Bridge Lengths | 3, 2, 1 carbons | 3, 2, 1 carbons |
Note: Data for this compound is based on its chemical name, while data for the reference alcohol is from PubChem. nih.gov
Overview of Contemporary Research Trajectories on Bridged Bicyclic Ketones
Current research on bridged bicyclic ketones, including the bicyclo[3.2.1]octan-8-one system, is vibrant and multifaceted. Key areas of investigation include the development of novel synthetic methods, exploration of their reactivity, and their application in the synthesis of complex targets.
Asymmetric Synthesis: A major focus is on the development of enantioselective methods to produce chiral bridged bicyclic ketones. mdpi.comresearchgate.netnih.govnih.gov This is often achieved through organocatalysis, where small chiral organic molecules catalyze the formation of the bicyclic system with high stereocontrol. mdpi.comresearchgate.netnih.govresearchgate.net For instance, tandem Michael-Henry reactions catalyzed by quinine-derived thioureas have been successfully employed for the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones. researchgate.netnih.gov
Catalytic Methods: The use of metal catalysts, such as palladium, is another significant research avenue. nih.govrsc.org Palladium-catalyzed rearrangements and cyclizations offer efficient routes to functionalized bicyclo[3.2.1]octan-8-ones. nih.gov
Cascade and Domino Reactions: The development of cascade or domino reactions that allow for the rapid construction of complex bridged bicyclic systems from simple starting materials is a continuing trend. researchgate.netresearchgate.net These reactions are highly efficient as they combine multiple transformations in a single operation without the need to isolate intermediates.
Applications in Total Synthesis: Bridged bicyclic ketones are crucial intermediates in the total synthesis of natural products. rsc.org Research continues to explore new ways to utilize these building blocks to access complex molecular targets with interesting biological activities.
Bridgehead Functionalization: The selective functionalization of bridgehead positions in bicyclic systems remains a synthetic challenge and an active area of research. researchgate.net The ability to introduce substituents at these positions, as in this compound, is important for creating structural diversity and for the synthesis of specific target molecules.
Interactive Data Table: Selected Modern Synthetic Approaches to Bicyclo[3.2.1]octane Systems
| Synthetic Strategy | Key Features | Catalyst/Reagents | Reference |
| Tandem Michael-Henry Reaction | Enantioselective formation of four stereocenters. | Quinine-derived thiourea (B124793) | researchgate.netnih.gov |
| Palladium-Catalyzed Rearrangement | Transformation of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. | Palladium catalyst | nih.gov |
| Double Michael Addition | Reaction of carbon nucleophiles with cyclic dienones. | Base | researchgate.netrsc.org |
| Organocatalytic Domino Reaction | Michael/Aldol reaction of cyclic 1,3-keto esters. | Chiral organocatalyst | mdpi.comresearchgate.net |
| Intramolecular Diels-Alder | Cyclization of 5-vinyl-1,3-cyclohexadienes. | Thermal or Lewis acid | mdpi.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-13(11-5-2-1-3-6-11)15-9-4-7-12(8-10-15)14(15)17/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
PAANBPOSYGOUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.2.1 Octan 8 One Derivatives
Strategies for Constructing the Bicyclo[3.2.1]octane Skeleton
The formation of the bridged bicyclic system requires precise control over ring formation to establish the characteristic five- and six-membered rings sharing a three-carbon bridge.
Cycloaddition reactions are powerful tools for rapidly building molecular complexity and are frequently employed in the synthesis of bicyclic frameworks. These reactions involve the concerted or stepwise joining of two or more unsaturated molecules to form a cyclic adduct.
The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of bicyclo[3.2.1]octane systems. This strategy involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule.
One notable approach utilizes the commercially available monoterpene (R)-carvone. nih.govmdpi.comresearchgate.net In this sequence, carvone (B1668592) is converted to a 5-vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com Upon heating, this intermediate undergoes an IMDA reaction to form a tricyclo[3.2.1.0²·⁷]oct-3-ene system. nih.govmdpi.com Subsequent cleavage of the cyclopropane (B1198618) ring within this tricyclic adduct yields the desired bicyclo[3.2.1]octane framework. nih.govmdpi.comresearchgate.net This method is valued for its efficiency and for providing enantiopure, highly functionalized bicyclic products. nih.govmdpi.com The IMDA reaction itself proceeds smoothly at high temperatures (e.g., 190 °C in toluene) to give the tricyclic adduct in good yield (80%). nih.gov
Another strategy involves the reaction of an α,β-unsaturated ketone with trimethylsilyl (B98337) chloride (TMSCl) to generate a trimethylsilylether derivative, which then undergoes an IMDA reaction to form the bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov The IMDA reaction has also been a key step in the total synthesis of complex natural products like (−)-glaucocalyxin A, where it was used to assemble the A/B ring system of a key tetracyclic intermediate. sogang.ac.kr
Table 1: Examples of Intramolecular Diels-Alder Reactions in Bicyclo[3.2.1]octane Synthesis
| Starting Material/Precursor | Key Reaction Step | Product Skeleton | Reference |
| 5-vinyl-1,3-cyclohexadiene (derived from carvone) | Intramolecular [4+2] cycloaddition upon heating | Tricyclo[3.2.1.0²·⁷]octane | nih.govmdpi.com |
| α,β-Unsaturated ketone | Formation of silylenolether followed by intramolecular Diels-Alder reaction | Bicyclo[3.2.1]octane | mdpi.comnih.gov |
| Advanced polycyclic diene (for glaucocalyxin A synthesis) | Intramolecular Diels–Alder (IMDA) reaction to assemble fused ring systems | Tetracycle containing a bicyclo[3.2.1]octane moiety | sogang.ac.kr |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. A Mn(OAc)₃-mediated oxidative radical cyclization of alkynyl ketones has been developed as a practical method for forming highly oxygenated bicyclo[3.2.1]octane ring systems. sogang.ac.kr This method was instrumental in the first total synthesis of (–)-glaucocalyxin A, demonstrating its utility in constructing complex, oxygenated bicyclic frameworks. sogang.ac.kr While not a classical Diels-Alder reaction, this oxidative cyclization serves a similar purpose in building the core structure. Another relevant tandem process involves a Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), to produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity. nih.govnih.gov
Dearomative cycloadditions provide a powerful means of converting flat, aromatic systems into three-dimensional cyclic structures. The [3+2] cycloaddition, in particular, has been applied to the synthesis of the bicyclo[3.2.1]octane core. One such strategy involves the intramolecular 1,3-dipolar nitrone cycloaddition. grafiati.comgrafiati.com This method allows for a highly regio- and diastereoselective synthesis of bicyclo[3.2.1]octane frameworks starting from accessible vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides. grafiati.comgrafiati.com
A different dearomative approach was reported involving an oxidative dearomatization-induced [5+2] cycloaddition of mono-protected catechols with a pendant alkene. This reaction proceeds through a cedrene-like cation which then undergoes a pinacol-type rearrangement to form the bicyclo[3.2.1]octene framework. nih.gov
Table 2: Dearomative Cycloaddition Strategies
| Reaction Type | Reactants | Key Feature | Resulting Scaffold | Reference |
| Intramolecular [3+2] Nitrone Cycloaddition | Vinylogous carbonates, N-substituted hydroxylamines | High regio- and diastereoselectivity | Bicyclo[3.2.1]octane | grafiati.comgrafiati.com |
| Oxidative Dearomatization/[5+2] Cycloaddition | Mono-protected catechols with pendant alkene | Leads to a subsequent pinacol-type rearrangement | Bicyclo[3.2.1]octene | nih.gov |
| Dearomative [3+2] 1,3-Dipolar Cycloaddition | Nitrobenzothiophenes, nonstabilized azomethine ylides | Synthesis of benzo mdpi.comrsc.orgthieno[2,3-c]pyrroles | Thieno-fused pyrroles | grafiati.com |
Intramolecular [2+2] photocycloaddition is another effective strategy for constructing the bicyclo[3.2.1]octane ring system. psu.edu This approach typically involves the irradiation of a molecule containing two tethered alkene moieties, or an alkene and a carbonyl group.
A well-established method involves the irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones. psu.edursc.org This reaction proceeds via a regioselective intramolecular [2+2] cycloaddition to yield 6-acetoxytricyclo[3.2.1.0³·⁶]octan-2-ones in high yield. rsc.org Subsequent fragmentation of these tricyclic adducts provides a facile route to a variety of substituted bicyclo[3.2.1]octane ring systems. psu.edursc.org The skeletal rearrangements of photoadducts derived from 2-(alkenyloxy)cyclohex-2-enones have also been shown to produce bicyclo[3.2.1]octane ring systems. researchgate.net Furthermore, the intramolecular [2+2] photocycloaddition of 5-alkylidene-2(5H)-furanone has been explored as a key step in the synthesis of complex diterpenes. uniroma1.it
Skeletal rearrangements offer an alternative and often elegant pathway to the bicyclo[3.2.1]octane core, frequently by expanding or contracting existing ring systems.
A tandem cross-metathesis/semipinacol rearrangement reaction has been developed for the efficient and selective synthesis of 6-alkylidenebicyclo[3.2.1]octan-8-ones. nih.gov In this process, a Hoveyda-Grubbs II catalyst or a derivative acts as a Lewis acid to promote the rearrangement. nih.gov
Other rearrangement strategies include the Beckmann rearrangement of norcamphor-derived oximes and norbornadiene rearrangements to access the related 2-azabicyclo[3.2.1]octane scaffold. rsc.org Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, promoted by thionyl chloride or Appel conditions, have also been demonstrated, involving an oxygen migration to form a new bicyclic system. beilstein-journals.org Additionally, solvolytic rearrangements of tosylates derived from bicyclo[2.2.2]octane systems have been used to contract the skeleton to the bicyclo[3.2.1]octane framework, a key step in the synthesis of the diterpene stemarin. uniroma1.it
Rearrangement Reactions in Bicyclo[3.2.1]octan-8-one Synthesis
Acid-Promoted Cationic Rearrangements
Acid-promoted cationic rearrangements represent a powerful tool for the construction of the bicyclo[3.2.1]octane skeleton. These reactions often proceed with high atom and step economy, transforming readily available precursors into complex polycyclic structures. For instance, the bicyclization of arylacetylenes promoted by acid can lead to the formation of benzobicyclo[3.2.1]octanes. rsc.orgresearchgate.net This process involves the generation of a cationic intermediate that undergoes a series of rearrangements, including long-distance C-C bond formation on remote alkyl C-H bonds, to yield the desired bridged system. rsc.org The use of strong acids like triflic acid (TfOH) has been shown to be effective in promoting these transformations. researchgate.net The reaction conditions, including the choice of acid catalyst, can influence the reaction's efficiency and stereoselectivity. rsc.orgresearchgate.net
One notable example involves an acid-catalyzed rearrangement where a protonated exo hydroxyl group acts as a leaving group, facilitating an acyl group migration from the anti-side to form the bicyclo[3.2.1]octane framework. uniroma1.it In contrast, the corresponding endo epimer does not undergo rearrangement due to the electronic effects of an adjacent carbonyl group. uniroma1.it This highlights the critical role of stereochemistry in directing the outcome of these rearrangements.
Skeletal Isomerizations of Bicyclic Ketones
The isomerization of existing bicyclic systems provides another strategic entry to the bicyclo[3.2.1]octan-8-one core. A notable example is the palladium-catalyzed rearrangement of 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. nih.gov This reaction efficiently transforms these precursors into functionalized bicyclo[3.2.1]octan-8-ones. nih.gov For derivatives containing a sulfone group, this isomerization can proceed with high stereospecificity, exclusively yielding the endo-configured diastereomers. nih.gov
Furthermore, photoinduced electron transfer (PET) reactions have been utilized to convert bicyclo[2.2.2]octenones into bicyclo[3.2.1]octanones. researchgate.net These rearrangements, promoted by ketyl radicals under reductive conditions, offer a clean and efficient one-pot conversion. researchgate.net The choice of solvent, such as methanol (B129727) or acetonitrile/LiClO4, has been found to be crucial for the effectiveness of these reactions. researchgate.net
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions offer versatile pathways to construct the bicyclo[3.2.1]octane framework from different cyclic precursors. For instance, the addition of dichlorocarbene (B158193) to norbornene, followed by a ring expansion and subsequent hydrolysis, can generate a 3-chlorobicyclo[3.2.1]-3-octen-2-ol intermediate, which can be further converted to a bicyclo[3.2.1]octane-2,4-dione. google.com
Ring expansion can also be induced by reagents like diethylaminosulfur trifluoride (DAST) on cyclic homoallylic alcohols or epoxy-alcohols. arkat-usa.org These reactions often proceed through carbocationic intermediates or with the participation of neighboring heteroatoms. arkat-usa.org Conversely, ring contraction of larger bicyclic systems can also lead to the desired bicyclo[3.2.1]octane core. For example, certain bicyclo[3.2.1]octanes have been synthesized through the ring contraction of bicyclo[3.2.1]octanes. datapdf.com The Wolff rearrangement, a well-known ring contraction method, has been employed in the synthesis of natural products containing complex carbocycles. rsc.org
| Starting Material | Reagent/Condition | Product | Reference |
| Norbornene | Dichlorocarbene, Hydrolysis | 3-Chlorobicyclo[3.2.1]-3-octen-2-ol | google.com |
| Cyclic homoallylic alcohol | DAST | Ring-expanded product | arkat-usa.org |
| α,β-Unsaturated diazoketone | Photoirradiation, DBU | Ring-contracted ester | rsc.org |
Beckmann Rearrangements for Azabicyclo[3.2.1]octanones
The Beckmann rearrangement provides a classic method for the synthesis of lactams from oximes, and it has been successfully applied to the synthesis of 2-azabicyclo[3.2.1]octan-3-ones. rsc.orgwikipedia.org This rearrangement involves the treatment of a ketoxime with an acid or other promoting agent, leading to the migration of the group anti-periplanar to the leaving group on the nitrogen. rsc.orgwikipedia.org For instance, the oxime derived from norcamphor (B56629) can be rearranged to 2-azabicyclo[3.2.1]octan-3-one using reagents like benzenesulfonyl chloride or sulfuric acid. rsc.org The yields of this transformation can vary depending on the specific substrate and reaction conditions. rsc.org
While the Beckmann rearrangement is a useful tool, challenges such as competing side reactions and regioselectivity issues can arise, particularly with more complex substrates. rsc.org For example, camphor (B46023) oxime tends to yield the 3-aza isomer as the major product. rsc.org Despite these challenges, the Beckmann rearrangement remains a valuable method for accessing the 2-azabicyclo[3.2.1]octane core. rsc.org
| Substrate | Reagent | Product | Reference |
| Norcamphor oxime | Benzenesulfonyl chloride | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Fenchone oxime | Beckmann rearrangement conditions | 2-Azabicyclo[3.2.1]octanone and unsaturated nitriles | rsc.org |
| Ketone 97 | Thionyl chloride | 2-Azabicyclo[3.2.1]octan-3-one 98 | rsc.org |
Cascade and Tandem Reactions for Bridged Ketone Formation
Cascade and tandem reactions have emerged as highly efficient strategies for the rapid assembly of complex molecular architectures like the bicyclo[3.2.1]octan-8-one skeleton from simple starting materials. nih.gov
Organocatalytic Domino Transformations
Organocatalysis has revolutionized asymmetric synthesis, and its application in domino reactions has enabled the construction of intricate molecules with high stereocontrol. researchgate.netsci-hub.se A notable example is the enantioselective synthesis of polyfunctionalized bicyclo[3.2.1]octanes through the reaction of 1,2-cyclohexanedione (B122817) with α,β-unsaturated aldehydes, catalyzed by a TMS-protected diphenylprolinol. sci-hub.se Brønsted acid catalysis has also been employed in domino reactions, such as an enantioselective Nazarov cyclization-bromination sequence, to afford highly functionalized cyclopentenone derivatives. nih.gov These organocatalytic domino processes often proceed with high efficiency and enantioselectivity, providing access to chiral bicyclic structures. researchgate.netnih.gov
Michael-Henry Tandem Reactions
The tandem Michael-Henry reaction is a powerful C-C bond-forming sequence that has been successfully utilized for the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones. nih.govnih.govdocumentsdelivered.comresearchgate.net This reaction typically involves the reaction of a cyclohexane-1,2-dione with a nitroalkene, catalyzed by a quinine-derived thiourea. nih.govnih.govdocumentsdelivered.com This process creates multiple stereogenic centers in a single operation, often with good diastereoselectivity and high enantioselectivity. nih.govnih.govdocumentsdelivered.com For instance, the reaction between cyclohexane-1,2-diones and various nitroalkenes can produce bicyclo[3.2.1]octan-8-ones with enantiomeric excesses ranging from 92-99%. nih.govnih.govdocumentsdelivered.com The regioselectivity of the reaction can be influenced by the substitution pattern of the starting dione (B5365651). nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | ee (%) | Reference |
| Cyclohexane-1,2-dione | Nitroalkenes | Quinine-derived thiourea | Bicyclo[3.2.1]octan-8-ones | 92-99 | nih.govnih.govdocumentsdelivered.com |
| 3-Methylcyclohexane-1,2-dione (B25814) | Nitroalkenes | Quinine-derived thiourea | Single regioisomer of bicyclo[3.2.1]octan-8-one | 97 | nih.gov |
Heck/Carbonylation Tandem Desymmetrization Approaches
The tandem Heck/carbonylation reaction has become a formidable tool for assembling complex molecules containing carbonyl groups, which are prevalent in natural products and pharmaceuticals. nih.gov A significant advancement in this area is the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This method facilitates the construction of multifunctional chiral bicyclo[3.2.1]octanes that possess one all-carbon quaternary and two tertiary carbon stereogenic centers. nih.govdntb.gov.ua The reaction employs alcohols, phenols, and amines as versatile coupling reagents, leading to high diastereo- and enantioselectivities. nih.govdntb.gov.ua This approach represents a notable achievement in both asymmetric tandem Heck/carbonylation reactions and the enantioselective difunctionalization of internal alkenes. nih.gov While the transition-metal-catalyzed tandem Heck/carbonylation reaction is a powerful strategy for creating structurally diverse carbonyl molecules, its asymmetric version has been less explored and remains a challenging area of research. nih.govresearchgate.net
Anion Cascade Reactions for Bridged Polycyclic Lactams
Anion cascade reactions provide a flexible and efficient pathway for preparing bridged polycyclic lactams, which are significant structural units in organic functional materials, natural products, and pharmaceuticals. rhhz.net A notable method involves the reaction of readily available malonamides and 1,4-dien-3-ones in the presence of potassium tert-butoxide (tBuOK) in ethanol (B145695) at 60 °C. rhhz.net This process, involving a tandem sequence of bis-Michael addition and hemiaminalization, produces a variety of highly substituted bridged polycyclic lactams in good to excellent yields and can be performed on a gram scale. rhhz.net
Another facile anion cascade strategy uses inexpensive and commercially available 2-cyanoacetamides and specifically designed 1,4-dienones. acs.orgrawdatalibrary.netnih.gov This reaction, also mediated by tBuOK in ethanol under mild conditions, proceeds in a single step to form bridged-ring amides in moderate to excellent yields with high chemical conversion and diastereoselectivity. acs.orgrawdatalibrary.netnih.gov The mechanism involves a double-Michael addition/hemiaminalization sequence, resulting in the formation of four rings and six new bonds. acs.org This protocol demonstrates broad substrate tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl rings of the starting materials. acs.org
Transition-Metal Catalyzed Approaches
Palladium-Catalyzed Cyclization and Functionalization Strategies
Palladium catalysis is a cornerstone for the synthesis of bicyclo[3.2.1]octane systems. One key strategy is the asymmetric intramolecular reductive Heck desymmetrization of cyclopentenes, which yields optically active bicyclo[3.2.1]octanes with chiral quaternary and tertiary carbon stereocenters. researchgate.net This reaction is notable for being one of the first successful palladium-catalyzed asymmetric reductive Heck reactions on unactivated aliphatic alkenes that have eliminable β-hydrogen atoms. researchgate.net
Furthermore, palladium-catalyzed rearrangement reactions have been used to efficiently convert functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones. nih.gov This transformation is particularly effective for sulfone derivatives, proceeding with high stereospecificity to yield exclusively the endo-configured diastereomers. nih.gov
Cascade reactions triggered by aminopalladation have been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. dicp.ac.cnbohrium.comacs.org These reactions create complex polycyclic structures bearing an all-carbon quaternary bridgehead stereocenter under mild conditions and with good tolerance for a range of functional groups. dicp.ac.cnbohrium.comacs.org The process is initiated by an aminopalladation event, which is followed by a Heck-type cyclization. dicp.ac.cnacs.org
A novel palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization reaction transforms linear carboxylic acids with a tethered olefin into the bicyclo[3.2.1]lactone motif. nih.gov This method addresses the challenge of intramolecular C(sp³)–H olefination, providing a direct route to these important scaffolds found in numerous bioactive natural products. nih.gov
Table 1: Overview of Palladium-Catalyzed Reactions for Bicyclo[3.2.1]octane Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Ref. |
| Asymmetric Tandem Heck/Carbonylation | Cyclopentenes, Alcohols/Phenols/Amines | Palladium catalyst | Constructs chiral bicyclo[3.2.1]octanes with high enantioselectivity. nih.gov | nih.gov |
| Asymmetric Reductive Heck Desymmetrization | Cyclopentenes | Palladium catalyst | Creates optically active bicyclo[3.2.1]octanes with quaternary stereocenters. researchgate.net | researchgate.net |
| Rearrangement Reaction | 2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Palladium catalyst | Efficiently forms functionalized bicyclo[3.2.1]octan-8-ones. nih.gov | nih.gov |
| Aminopalladation/Heck Cascade | N-sulfonyl-2-alkynylanilides | Pd(OAc)₂, (S)-Synphos, K₃PO₄ | Enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. bohrium.com | bohrium.com |
| β-C(sp³)–H Olefination/Lactonization | Linear carboxylic acids with tethered olefin | Palladium(II) catalyst | Forms bicyclo[3.2.1]lactones via C-H activation. nih.gov | nih.gov |
Rhodium-Catalyzed Cycloisomerization Reactions
Rhodium-catalyzed cycloisomerization reactions offer an efficient route to bicyclic and tricyclic heterocyclic systems. nih.gov A regioselective distal cycloisomerization of 1,6-allenenes using a rhodium/diphosphine catalyst system produces six-membered rings containing exocyclic 1,3-dienes. nih.gov This transformation proceeds with high efficiency and selectivity under mild conditions and can be integrated into one-pot tandem Diels-Alder reactions to construct diverse bicyclic and tricyclic nitrogen heterocycles. nih.gov
In another application, rhodium(I)-catalyzed cycloisomerization of allenynes featuring a tethered carbonyl group leads to tricyclic products that incorporate an 8-oxabicyclo[3.2.1]octane skeleton. researchgate.net This reaction involves an unusual insertion of a C=O bond into the C(sp²)-rhodium bond of a rhodacycle intermediate. researchgate.net
Sm(II)-Induced Rearrangements
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has been effectively used in the synthesis of bicyclo[3.2.1]octane frameworks. One notable application is the Sm(II)-induced 1,2-rearrangement reaction involving the ring expansion of a methylenebicyclo[4.2.0]octanone to afford a methylenebicyclo[3.2.1]octanol. acs.orgsci-hub.se This method provides a pathway to functionalized bicyclo[3.2.1]octanes that can serve as versatile building blocks in organic synthesis. acs.org
In the context of total synthesis, a SmI₂-mediated reductive intramolecular coupling between an aldehyde and an ester was a key step in the synthesis of the ent-kauranoid (-)-longikaurin E, successfully forming the B-ring with the correct stereochemistry. researchgate.net Dissolving metal reductions, including the use of samarium(II) iodide, are also employed for the cleavage of cyclopropyl (B3062369) ketones within tricyclic systems to unveil the bicyclo[3.2.1]octane core. mdpi.com
Functionalization Strategies for Bicyclo[3.2.1]octan-8-one Systems
The strategic functionalization of the bicyclo[3.2.1]octane skeleton is crucial for the synthesis of complex natural products and other biologically active molecules. mdpi.com The inherent structural features of the bicyclo[3.2.1]octane framework provide a platform for a wide array of chemical transformations. acs.org
One common strategy begins with the commercially available monoterpene carvone, which can be converted into highly functionalized, enantiopure bicyclo[3.2.1]octane systems. mdpi.comresearchgate.net A key sequence in this approach involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring. mdpi.comresearchgate.net This methodology allows for the preparation of various bicyclo[3.2.1]oct-1-ene derivatives with diverse functionalities. mdpi.comresearchgate.net
Further functionalization can be achieved through various reactions. For instance, iodine-induced cyclization and oxidation of allylic alcohols can produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a process inspired by convergent disproportionation. Additionally, electrochemical oxidative dearomatization-induced [5+2] cycloaddition/pinacol (B44631) rearrangement cascades offer a metal-free method to rapidly assemble diversely functionalized bicyclo[3.2.1]octanes from simple vinylphenols, ethynylphenols, and allenylphenols. sci-hub.se These strategies highlight the versatility of the bicyclo[3.2.1]octane system as a scaffold for building molecular complexity. acs.org
Derivatization of the Ketone Moiety and Related Functional Groups
The ketone functional group in bicyclo[3.2.1]octan-8-one and its derivatives is a versatile handle for a variety of chemical transformations. These transformations allow for the introduction of new functional groups and the modification of the bicyclic scaffold.
One common derivatization is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with the stereochemical outcome often influenced by the specific reagent and reaction conditions. For instance, the reduction of bicyclo[3.2.1]octane-2,4-dione with lithium aluminum hydride (LiAlH4) yields bicyclo[3.2.1]octane-2,4-diol derivatives.
The ketone can also be involved in reactions that form new carbon-carbon bonds. For example, the intramolecular aldol (B89426) reaction of a suitably substituted precursor is a key step in the formation of the bicyclo[3.2.1]octane skeleton in the synthesis of complex natural products like (±)-steviol. researchgate.net
Furthermore, the ketone moiety can be transformed into an enol ether, which can then undergo further reactions. In the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems from carvone, a tert-butyldimethylsilyl enol ether is used as a key intermediate for introducing an additional oxygenated function. mdpi.com This transformation was accomplished by treatment with m-CPBA in methylene (B1212753) dichloride. mdpi.com
The following table summarizes some of the derivatization reactions of the ketone moiety in bicyclo[3.2.1]octane systems:
| Precursor | Reagents and Conditions | Product | Reference |
| Bicyclo[3.2.1]octane-2,4-dione | Lithium aluminum hydride (LiAlH4) | Bicyclo[3.2.1]octane-2,4-diol derivatives | |
| Diketone precursor for (±)-steviol | Zinc amalgam in hydrochloric acid | α-hydroxyl ketone (via intramolecular pinacol condensation) | researchgate.net |
| tert-Butyldimethylsilyl enol ether of a tricyclo[3.2.1.02.7]octane system | m-CPBA, CH2Cl2, -30 °C | Ketone | mdpi.com |
| Tricyclo[3.2.1.02.7]octan-3-one intermediate | Methanol and catalytic p-toluenesulphonic acid (PTSA) or HCl at room temperature | Methyl ether of a bicyclo[3.2.1]oct-1-ene system | mdpi.com |
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including bridged bicyclic systems. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, often leading to more efficient and streamlined synthetic routes.
While specific examples of C-H functionalization to directly install a benzoyl group at the C-1 position of bicyclo[3.2.1]octan-8-one are not prevalent in the provided search results, the general principles of C-H activation are applicable. Research has demonstrated that C-H activation can provide facile access to bridged cyclic compounds. acs.orgacs.org
In a broader context, photocatalysis has been employed for the dearomative cycloaddition of heteroarenes, which can lead to the formation of bicyclic systems. acs.org For instance, energy transfer-catalyzed intermolecular dearomative cycloadditions of monocyclic heteroarenes with alkenes have been developed. acs.org This type of methodology, while not a direct C-H functionalization of a pre-existing bicyclo[3.2.1]octane core, represents a modern approach to constructing such frameworks with functional group diversity.
Introduction of Diverse Substituents onto the Bicyclic Framework
A variety of synthetic methods have been developed to introduce a wide range of substituents onto the bicyclo[3.2.1]octane skeleton, leading to a diverse array of functionalized derivatives. nih.gov
One of the most direct methods for introducing a substituent at the bridgehead position is through the functionalization of a pre-existing carboxylic acid, as demonstrated in the synthesis of 1-Benzoylbicyclo[3.2.1]octane. dss.go.th
Domino reactions, also known as cascade reactions, are highly efficient for constructing the bicyclo[3.2.1]octane core with multiple substituents in a single operation. For example, an enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been used for the direct preparation of synthetically and medicinally relevant bicyclo[3.2.1]octane derivatives with four stereogenic centers. acs.org This reaction tolerates a large variety of substituents on the starting materials, leading to diverse products. acs.org
Another powerful strategy is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, which has been used to prepare bicyclo[3.2.1]octan-8-ones with the creation of four stereogenic centers. nih.gov This method allows for the introduction of various aryl and alkyl groups from the nitroalkene starting material. nih.gov
The following table provides examples of methods used to introduce diverse substituents onto the bicyclo[3.2.1]octane framework:
| Synthetic Method | Starting Materials | Key Features | Resulting Substituents | Reference(s) |
| Friedel-Crafts-type reaction | Bicyclo[3.2.1]octane-1-carboxylic acid chloride, Benzene | Introduction of a benzoyl group at the bridgehead position | 1-Benzoyl | dss.go.th |
| Organocatalytic Domino Michael/Aldol Reaction | β,γ-unsaturated 1,2-ketoesters, Cyclic 1,3-ketoesters | Enantio- and diastereoselective, forms four stereogenic centers | Various substituents from the starting materials | acs.org |
| Tandem Michael-Henry Reaction | Cyclohexane-1,2-diones, Nitroalkenes | Organocatalyzed, creates four stereogenic centers | Aryl, alkyl, and nitro groups | nih.gov |
| Double Michael Addition | Cyclic dienones, Carbon nucleophiles | Forms bridged secondary, tertiary, or quaternary centers | Disubstituted at the 8-position | rsc.org |
| Palladium-catalyzed Rearrangement | 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Efficient transformation to the bicyclic ketone | Functionalized bicyclo[3.2.1]octan-8-ones | nih.gov |
Green Chemistry Principles in Bicyclic Ketone Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like bicyclic ketones. google.comrsc.org
Organocatalysis is a key green chemistry approach that has been extensively used in the synthesis of bicyclo[3.2.1]octane derivatives. nih.govmdpi.com Organocatalysts are typically non-toxic, metal-free, and can be used in small quantities, reducing the environmental impact of the synthesis. mdpi.com The use of organocatalysis in domino reactions further enhances the green credentials of the synthesis by increasing atom economy and reducing the number of synthetic steps and purification procedures.
Another green chemistry strategy is the use of solvent-free or environmentally benign solvent systems. A green synthesis method for a bicyclic pyridone compound has been disclosed that proceeds in the absence of a solvent, under ultrasonic or microwave promotion. google.com While not directly for the synthesis of 1-Benzoylbicyclo[3.2.1]octan-8-one, this demonstrates the potential for applying such conditions to related systems.
Furthermore, the development of synthetic routes that are efficient and have high atom economy is a central tenet of green chemistry. Cascade and domino reactions that construct the bicyclo[3.2.1]octane core in a single step are excellent examples of this principle in action, as they minimize waste by incorporating most of the atoms from the starting materials into the final product.
Advanced Chemical Reactivity and Transformation Studies of Bicyclo 3.2.1 Octan 8 One Scaffolds
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms underlying the reactions of bicyclo[3.2.1]octan-8-one is crucial for controlling the outcome of synthetic transformations. The strained bicyclic system allows for a rich variety of reaction pathways, including those involving enolates, radicals, and cationic intermediates.
The enolate chemistry of bicyclic ketones like bicyclo[3.2.1]octan-8-one is fundamental to many carbon-carbon bond-forming reactions. bham.ac.uk The formation of an enolate by deprotonation at the α-position creates a potent nucleophile whose subsequent reactions are governed by the stereoelectronics of the rigid bicyclic system. bham.ac.uk
The deprotonation of tropinone (B130398), an analogous 8-azabicyclo[3.2.1]octan-8-one, with lithium diisopropylamide (LDA) has been shown to occur with high diastereoselectivity. cdnsciencepub.com Studies involving deuteration and aldol (B89426) reactions with benzaldehyde (B42025) indicated that deprotonation happens predominantly at the exo axial protons. cdnsciencepub.com This selectivity is attributed to the greater steric accessibility of the exo protons compared to the endo protons, which are shielded by the bicyclic framework.
In the case of 1-benzoylbicyclo[3.2.1]octan-8-one, the presence of the C1-benzoyl group and the C8-ketone creates multiple potential enolization sites. The acidity of the α-protons is significantly influenced by these electron-withdrawing groups. The generation of specific enolates, whether kinetic or thermodynamic, is a key factor in controlling the regioselectivity of subsequent reactions. nih.gov For instance, in tandem Michael-Henry reactions used to construct bicyclo[3.2.1]octan-8-ones, the enolization of an unsymmetrical precursor like 3-methylcyclohexane-1,2-dione (B25814) was found to selectively produce the regioisomeric product derived from the more stable thermodynamic enolate. nih.govnih.gov This highlights the ability to control which enolate is formed and reacts under specific conditions.
The geometry of the resulting enolate is critical for determining the stereochemical outcome of reactions such as aldol additions. bham.ac.uk Chiral metal enolates, which can be generated through asymmetric conjugate additions, can be trapped with various electrophiles to afford complex chiral molecules with high diastereoselectivity. beilstein-journals.org
Radical reactions provide a powerful and complementary approach for the synthesis and functionalization of the bicyclo[3.2.1]octane core. Photoinduced electron transfer (PET) reactions have been utilized as a clean and efficient method to generate bicyclo[3.2.1]octanones from bicyclo[2.2.2]octenone precursors. researchgate.net These transformations proceed via ketyl radical intermediates, which undergo rearrangement to form the more stable bicyclo[3.2.1]octane system. researchgate.net
Another significant radical-mediated transformation is the Mn(OAc)₃-mediated radical cyclization of alkynyl ketones, which has been developed to access highly oxygenated bicyclo[3.2.1]octane ring systems. researchgate.net This method provides a new pathway for the total synthesis of complex diterpenoids containing this scaffold. researchgate.net The reaction of highly strained molecules like [3.1.1]propellane with a phosphoryl radical can also lead to the formation of bicyclo[3.2.1]heptane systems through a radical ring-opening mechanism, demonstrating the utility of radical processes in constructing these bridged skeletons. acs.org
These radical-based strategies often exhibit different selectivity patterns compared to ionic reactions and are compatible with a wide range of functional groups, expanding the synthetic toolkit for this important molecular framework. researchgate.net
The bicyclo[3.2.1]octane skeleton is susceptible to a variety of skeletal rearrangements under cationic conditions. These transformations are often driven by the release of ring strain and the formation of more stable carbocationic intermediates. For example, neopentyl-type systems, where a substituent is attached to a bridgehead carbon, are known to rearrange with ring expansion. gla.ac.uk
Studies on related 6,8-dioxabicyclo[3.2.1]octan-4-ols have shown that treatment with reagents like thionyl chloride can induce a skeletal rearrangement involving oxygen migration from C5 to C4. nih.govbeilstein-archives.orgbeilstein-journals.org This process is highly dependent on the stereochemistry of the starting alcohol, with the migrating group requiring proper alignment with the developing empty p-orbital. nih.gov Similarly, the buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate results in a mixture of products derived from rearrangements involving a 4,6-hydride shift, postulating the involvement of bridged cationic intermediates. gla.ac.uk
Acid-promoted protonation followed by rearrangement is another common pathway for forming the bicyclo[3.2.1] system from other bicyclic precursors. mdpi.com These cationic rearrangements underscore the complex potential energy surface of the bicyclic system and provide routes to structurally diverse analogs.
Intramolecular cyclizations are highly efficient for constructing complex, polycyclic systems from appropriately substituted bicyclo[3.2.1]octanone precursors. A notable example is the intramolecular [3+2] nitrone cycloaddition reaction. nih.gov This strategy has been used to synthesize complex bicyclo[3.2.1]octane scaffolds with high regio- and diastereoselectivity from vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides under catalyst-free conditions. nih.gov
Palladium-catalyzed intramolecular Heck cyclizations have also been developed to access substituted bicyclo[3.2.1]octan-2-ones, showcasing excellent regioselectivity. researchgate.net Furthermore, intramolecular cyclizations can be initiated through photoinduced electron transfer (PET), where an iminium cation generated from a tertiary amine can be trapped by a nucleophile within the same molecule. researchgate.net
These intramolecular processes are powerful because they can rapidly build molecular complexity, often creating multiple stereocenters in a single, highly controlled step.
The carbonyl group at the C8 position of the bicyclo[3.2.1]octan-8-one scaffold is a key site for both electrophilic and nucleophilic reactions. Nucleophilic addition to the bridged ketone is a common transformation. The stereochemical outcome of this addition is dictated by the steric environment around the carbonyl group. Nucleophiles generally approach from the less hindered exo face, away from the bicyclic ring system.
A prominent example of nucleophilic addition is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, which is used to construct the bicyclo[3.2.1]octan-8-one framework itself. nih.govnih.gov This reaction involves the initial Michael addition of a dione (B5365651) enolate to a nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction, where the nitronate acts as a nucleophile attacking one of the carbonyl groups. researchgate.net
Furthermore, the double Michael addition of carbon nucleophiles to cyclic dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones, demonstrating control over the stereochemistry of the bridged center. rsc.org The enolates generated from the bicyclic ketone can also be trapped by various electrophiles, a reaction that has been extensively studied in the context of tandem conjugate addition-enolate trapping sequences. beilstein-journals.org
Regioselectivity and Diastereoselectivity in Bicyclo[3.2.1]octanone Reactions
Controlling regioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules based on the bicyclo[3.2.1]octanone scaffold. The rigid, conformationally restricted nature of this ring system provides an excellent platform for stereocontrolled reactions.
Regioselectivity: In reactions involving enolate formation from unsymmetrical precursors, the choice of reaction conditions (e.g., base, temperature, solvent) can direct the deprotonation to either the kinetic or thermodynamic position. As seen in the synthesis of bicyclo[3.2.1]octan-8-ones, using specific conditions can favor the formation of the thermodynamic enolate, leading to a single regioisomeric product. nih.govnih.gov Similarly, Pd-catalyzed Heck cyclizations to form the scaffold have been shown to be highly regioselective. researchgate.net
Diastereoselectivity: High levels of diastereoselectivity are frequently observed in reactions involving this scaffold.
Intramolecular Cycloadditions: The intramolecular [3+2] nitrone cycloaddition proceeds with high diastereoselectivity, affording specific bicyclic isoxazolidines. nih.gov
Tandem Reactions: The organocatalyzed tandem Michael-Henry reaction to form bicyclo[3.2.1]octan-8-ones, despite creating four stereogenic centers, yields only two diastereomers in good diastereoselectivity (dr up to >99:1) and high enantioselectivity (up to 99% ee). nih.govnih.govresearchgate.net
Nucleophilic Additions: The approach of nucleophiles to the C8-carbonyl is typically highly diastereoselective, favoring attack from the less sterically encumbered exo face.
The following table summarizes the selectivity observed in key reactions used to synthesize or modify the bicyclo[3.2.1]octane scaffold.
| Reaction Type | Substrates | Catalyst/Conditions | Selectivity Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Tandem Michael-Henry | Cyclohexane-1,2-dione, Nitroalkenes | Quinine-derived thiourea (B124793) | High Diastereo- (>99:1 dr) and Enantioselectivity (92-99% ee) | Good to High | nih.govnih.gov |
| Intramolecular Nitrone Cycloaddition | Vinylogous carbonates, N-substituted hydroxylamines | Catalyst-free | High Regio- and Diastereoselectivity | High | nih.gov |
| Pd-Catalyzed Heck Cyclization | Aryl halides with alkene/alkyne side chains | Pd Catalyst | High Regioselectivity | Up to 94% | researchgate.net |
| Domino Michael-Aldol | Cyclic 1,3-ketoesters, β,γ-unsaturated amides | Quinine-derived organocatalyst | Excellent Diastereoselectivity (>20/1 dr) | 75% | mdpi.com |
Reactivity of Bridged Ketones under Various Conditions
The reactivity of the bridged ketone in this compound is influenced by the interplay of the benzoyl group at the bridgehead position and the inherent strain of the bicyclic system. This section explores its transformations under acidic, basic, and photochemical stimuli.
Acid-Catalyzed Reactions and Rearrangements
While specific studies on the acid-catalyzed rearrangement of this compound are not extensively documented, the behavior of related bicyclo[3.2.1]octane systems under acidic conditions suggests potential reaction pathways. beilstein-journals.org Generally, acid-catalyzed reactions of ketones involve protonation of the carbonyl oxygen, which can facilitate a variety of subsequent rearrangements.
In the case of bicyclic systems, acid catalysis can promote skeletal rearrangements to relieve ring strain or to form more stable carbocation intermediates. For instance, the treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride and pyridine (B92270) induces a skeletal rearrangement involving oxygen migration. beilstein-journals.org While this system contains heteroatoms, it highlights the susceptibility of the bicyclo[3.2.1]octane framework to undergo significant structural changes under acidic conditions. It is conceivable that strong acids could induce Wagner-Meerwein type rearrangements in this compound, potentially leading to the migration of the benzoyl group or rearrangement of the bicyclic core itself. Arenes, for example, are known to undergo rearrangement of phenyl groups through the intermediacy of ipso arenium ions in the presence of strong acids. beilstein-journals.org
A plausible, though hypothetical, acid-catalyzed reaction for this compound could involve the protonation of the carbonyl oxygen, followed by a 1,2-acyl shift of the benzoyl group. However, without specific experimental data, this remains a postulation based on general principles of carbocation chemistry.
Base-Catalyzed Reactions
The presence of a ketone and an adjacent bridgehead carbon in this compound provides sites for base-catalyzed reactions. While specific studies on this compound are limited, the general reactivity of ketones in the presence of a base involves the formation of an enolate intermediate.
Base-catalyzed reactions of achiral 1,3-cyclopentanediones tethered to activated olefins have been shown to yield bicyclo[3.2.1]octane-6,8-dione derivatives. researchgate.net This indicates the feasibility of forming the bicyclo[3.2.1]octane skeleton under basic conditions, a process that can be relevant to the stability and potential transformations of the target molecule. Furthermore, computational studies on the base-catalyzed reactions of cyclic 1,2-diones, such as cyclobutane-1,2-dione, show that these molecules can undergo rearrangements like the benzilic acid rearrangement. beilstein-journals.org
For this compound, a strong base could potentially deprotonate one of the α-carbons to the carbonyl group, leading to an enolate. This enolate could then participate in various reactions. Given the presence of the benzoyl group, a retro-Claisen type condensation might be envisioned under harsh basic conditions, although this would likely require significant activation. More probable reactions would involve aldol-type condensations if a suitable electrophile is present.
Photochemical Transformations of Bicyclic Ketones
The photochemistry of bicyclic ketones is a well-studied area, often leading to unique and synthetically useful transformations. beilstein-journals.orgresearchgate.net The irradiation of ketones can lead to the formation of an excited state, which can then undergo a variety of reactions, including Norrish Type I and Type II reactions, as well as cycloadditions and rearrangements.
For bicyclo[3.2.1]octan-8-one systems, photochemical reactions can be particularly interesting due to the rigid bicyclic framework. Photoinduced electron transfer (PET) reactions of bicyclo[2.2.2]octenones have been utilized as a clean and efficient route to bicyclo[3.2.1]octanones. researchgate.net This suggests that the bicyclo[3.2.1]octane skeleton itself can be a product of photochemical transformations.
In the context of this compound, the benzoyl chromophore would be the primary site of photoexcitation. Upon irradiation, the excited benzoyl ketone could undergo several photoprocesses. Intramolecular hydrogen abstraction (a Norrish Type II process) is a possibility if a sterically accessible gamma-hydrogen is present. Alternatively, α-cleavage (a Norrish Type I reaction) could occur, leading to a diradical intermediate which could then undergo decarbonylation or rearrangement.
Furthermore, photochemical intramolecular cycloaddition reactions of styryl-substituted oxazoles have been shown to produce benzobicyclo[3.2.1]octadiene derivatives. beilstein-journals.org Although the starting material is different, this demonstrates the utility of photochemical methods in constructing and functionalizing the bicyclo[3.2.1]octane framework.
Transformations Leading to Other Polycyclic Architectures
The bicyclo[3.2.1]octane skeleton can serve as a precursor for the synthesis of more complex polycyclic architectures. The reactivity of the functional groups attached to this scaffold can be exploited to build additional rings.
Another approach could involve intramolecular reactions. For example, if a suitable functional group were introduced elsewhere on the bicyclic ring, an intramolecular aldol condensation or a Michael addition could lead to the formation of a new ring. The synthesis of various polycyclic compounds often relies on the strategic use of functionalized bicyclic intermediates, where the bicyclo[3.2.1]octane core provides a rigid template to control the stereochemistry of the subsequent ring-forming reactions. beilstein-journals.orgmdpi.com
Stereochemical Aspects and Asymmetric Synthesis of Chiral Bicyclo 3.2.1 Octanones
Enantioselective Methodologies for Bicyclo[3.2.1]octan-8-one Derivatives
Achieving high levels of enantioselectivity is paramount for producing specific, biologically active stereoisomers. Methodologies have leveraged organocatalysis, metal-catalyzed transformations, and chemoenzymatic approaches to synthesize enantiomerically enriched bicyclo[3.2.1]octanone derivatives.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octan-8-ones, offering a metal-free alternative for constructing these complex scaffolds. umich.eduresearchgate.net A prominent strategy involves a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene. nih.govnih.govdocumentsdelivered.com This reaction, often catalyzed by a quinine-derived thiourea (B124793), is highly efficient, creating four new stereogenic centers in a single operation with excellent diastereo- and enantioselectivity. nih.govresearchgate.net
In this domino reaction, the bifunctional catalyst, possessing both a hydrogen-bond-donating thiourea group and a basic tertiary amine, co-activates the nucleophile (cyclohexane-1,2-dione) and the electrophile (nitroalkene). researchgate.netbeilstein-journals.org This dual activation within the catalyst's chiral environment directs the stereochemical course of the reaction, leading to high enantiomeric excesses, often in the range of 92-99% ee. nih.govresearchgate.net Despite the potential for numerous diastereomers, these reactions typically yield only two major diastereomers in good ratios. nih.gov
| Reactants | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cyclohexane-1,2-dione + Nitrostyrene | Quinine-derived thiourea | 85% | 4:1 | 96% ee | nih.gov |
| Cyclohexane-1,2-dione + (E)-Nitrostyrene | epi-Quinine-derived thiourea | High | Good | 92-99% ee | researchgate.net |
| 3-Methylcyclohexane-1,2-dione (B25814) + Nitroalkene | Quinine-derived thiourea | N/A | Good | 92-99% ee | nih.gov |
This table presents representative findings in the organocatalytic synthesis of the bicyclo[3.2.1]octan-8-one core.
Transition-metal catalysis provides a complementary and highly effective approach for the enantioselective synthesis of the bicyclo[3.2.1]octane skeleton. Palladium-catalyzed reactions have been particularly well-explored. One such method is the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This process constructs the bicyclic framework while simultaneously installing one all-carbon quaternary and two tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov
Another powerful strategy involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-hexahydro-2,3-benzofurans, which efficiently transforms them into bicyclo[3.2.1]octan-8-ones. nih.gov For certain substrates, this rearrangement proceeds with high stereospecificity. nih.gov Furthermore, palladium catalysis has been used in cascade reactions to create indole-fused bicyclo[3.2.1]octanes, demonstrating the versatility of this approach in generating diverse and complex derivatives from simple starting materials. bohrium.com Beyond palladium, gold(I) catalysts have been employed in tandem 1,3-acyloxy migration/Ferrier rearrangements and other cascade reactions to produce enantiomerically pure oxabicyclo[3.2.1]octanes, which are oxygen-containing analogues of the core structure. rsc.orgnih.gov
| Metal/Ligand System | Reaction Type | Key Features | Reference |
| Pd₂(dba)₃ / (S)-Difluorphos | Asymmetric Tandem Heck/Carbonylation | Forms one quaternary and two tertiary stereocenters; up to 96% ee. | nih.gov |
| Palladium Catalyst | Rearrangement of vinyl-hexahydrobenzofurans | Efficiently transforms fused ring systems into bridged bicyclic ketones. | nih.gov |
| Palladium(II) Catalyst | Aminopalladition-triggered Heck-type reaction | Constructs indole-fused bicyclo[3.2.1]octanes with excellent ee. | bohrium.com |
| Gold(I) Catalyst | Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | Accesses enantiomerically pure 8-oxabicyclo[3.2.1]octanes. | rsc.org |
This table summarizes various metal-catalyzed approaches to bicyclo[3.2.1]octanone and related scaffolds.
While direct chemoenzymatic routes to 1-benzoylbicyclo[3.2.1]octan-8-one are not extensively documented, related strategies have been successfully applied to the synthesis of bridged bicyclic nitrogen scaffolds, such as the 8-azabicyclo[3.2.1]octane core of tropane (B1204802) alkaloids. ehu.esrsc.org These approaches highlight the potential of combining chemical and enzymatic steps to achieve high stereocontrol. For instance, the enantioselective synthesis of the tropane scaffold often relies on the stereocontrolled formation of the bicyclic architecture in a single, key transformation. rsc.org
Methodologies for these nitrogen-containing analogues include desymmetrization reactions of achiral tropinone (B130398) derivatives using chiral catalysts and enantioselective deprotonation using chiral lithium amide bases. ehu.es Additionally, orthogonal tandem catalysis, combining directed Pd-catalyzed C-H olefination with a subsequent Cu-catalyzed intramolecular amidation, has been developed to access the normorphan skeleton, another bridged nitrogen bicyclic system. nih.gov These strategies, while applied to heteroatomic systems, underscore the power of advanced catalytic methods in constructing complex bridged rings and serve as inspiration for potential future applications in carbocyclic systems.
Diastereoselective Control in Bicyclo[3.2.1]octan-8-one Synthesis
In addition to controlling the absolute stereochemistry (enantioselectivity), managing the relative stereochemistry of multiple chiral centers (diastereoselectivity) is crucial. The rigid structure of the bicyclo[3.2.1]octane core makes diastereoselective synthesis particularly challenging and important.
Many of the most effective synthetic methods are tandem or domino reactions that create multiple stereocenters in one pot with high levels of kinetic control. The organocatalytic Michael-Henry cascade, for example, generates four contiguous stereocenters but yields only two of the sixteen possible diastereomers, demonstrating remarkable diastereoselectivity (dr >99:1 in some cases). nih.govresearchgate.net This selectivity arises from a highly organized transition state enforced by the chiral catalyst.
Metal-catalyzed reactions also offer excellent diastereocontrol. A gold-catalyzed domino cyclization/semi-pinacol rearrangement for synthesizing oxabicyclo[3.2.1]octanes proceeds with high diastereoselectivity, enabling the asymmetric formal total synthesis of complex natural products like (+)-cortistatins. nih.gov Similarly, intramolecular [3+2] nitrone cycloaddition reactions have been developed to produce bicyclo[3.2.1]octane scaffolds with high regio- and diastereoselectivity under catalyst-free conditions. rsc.org The stereochemical outcome is dictated by the inherent orbital interactions and steric constraints of the intramolecular cyclization.
Conformational Analysis and its Influence on Stereochemical Outcomes
The stereochemical outcomes of reactions to form bicyclo[3.2.1]octanones are intrinsically linked to the conformational preferences of the bicyclic framework and the reaction intermediates. The bicyclo[3.2.1]octane system is a rigid structure that typically exists in a conformation where the six-membered ring adopts a chair form and the five-membered ring is in an envelope conformation. researchgate.net
This inherent rigidity plays a critical role in directing the approach of reagents. For example, in reductions or nucleophilic additions to the ketone at C-8, the incoming nucleophile will preferentially attack from the less hindered exo face, away from the bicyclic framework. The conformation of the transition state is key to understanding the high levels of stereoselectivity observed in many syntheses. In organocatalytic domino reactions, bifunctional catalysts are believed to organize the substrates into a specific, pre-determined conformation via multiple non-covalent interactions (e.g., hydrogen bonds), which then leads to the observed stereochemical product. beilstein-journals.org Computational studies and mechanistic experiments often support transition state models where steric hindrance is minimized and favorable electronic interactions are maximized, thereby explaining the preferential formation of a single enantiomer and diastereomer. nih.gov
Chiral Pool and Auxiliary Strategies in Bicyclo[3.2.1]octanone Chemistry
Beyond asymmetric catalysis, chiral pool synthesis and the use of chiral auxiliaries represent two classical and effective strategies for obtaining enantiomerically pure compounds.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. uniroma1.it The inherent stereochemistry of the starting material is incorporated into the final target molecule. While direct examples starting from a natural product to yield this compound are specific, this strategy is widely used for related complex molecules containing bridged ring systems, such as tropane alkaloids. ehu.esrsc.org
Chiral Auxiliary Strategies: This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved off, yielding an enantiomerically enriched product. The Evans chiral auxiliary, for example, has been used in syntheses involving the bicyclo[3.2.1]octane core. bham.ac.uk More recently, chiral oxazolidinones have been employed as auxiliaries in organophotoredox-catalyzed [2+2] photocycloadditions to control the stereochemical outcome in the synthesis of related bicyclic systems. nih.gov This strategy is effective because the auxiliary creates a chiral environment in close proximity to the reacting center, sterically blocking one face from attack and leading to a highly selective transformation.
Advanced Spectroscopic Characterization Techniques for Bridged Bicyclic Ketones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For bridged bicyclic systems, NMR provides crucial data on the connectivity and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of bicyclo[3.2.1]octanones. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. For instance, in various substituted bicyclo[3.2.1]octan-8-one derivatives, proton signals can be assigned based on their multiplicity and correlation to adjacent protons. nih.govrsc.org
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their electronic environments. The chemical shifts of carbonyl carbons in bicyclic ketones are particularly informative and are influenced by the ring's conformation and substituent effects. acs.orgcdnsciencepub.com In bicyclo[3.2.1]octane derivatives, the carbonyl carbon of the ketone typically appears at a characteristic downfield shift. pharm.or.jp The analysis of both ¹H and ¹³C NMR spectra is the first step in piecing together the molecular structure. rsc.org
A representative, though not specific to the title compound, set of ¹H and ¹³C NMR data for a bicyclo[3.2.1]octan-8-one derivative is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | 3.34 (s, 1H) | 82.0 |
| C2 | 7.13-7.16 (m, 2H) | 127.0 |
| C3 | 7.24-7.36 (m, 3H) | 129.6, 128.1 |
| C4 | 1.76-1.79 (m, 1H) | 18.4 |
| C5 | 2.81 (d, J=2.7 Hz, 1H) | 52.0 |
| C6 | 1.94-2.14 (m, 3H) | 36.4, 40.2 |
| C7 | 4.18 (d, J=6.0 Hz, 1H) | 44.3 |
| C8 | - | 212.6 |
| C-NO₂ | 4.78 (d, J=6.0 Hz, 1H) | 93.9 |
| Note: This data is for (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylbicyclo[3.2.1]-octan-8-one and is provided for illustrative purposes. nih.gov |
For complex structures like 1-Benzoylbicyclo[3.2.1]octan-8-one, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment and complete structural elucidation. ipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecule. acs.orgsdsu.edu This is crucial for tracing out the connectivity of the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.orgsdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon, greatly simplifying the interpretation of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). acs.orgsdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as the benzoyl group to the bicyclo[3.2.1]octanone core. For example, HMBC can show a correlation from the protons on the phenyl ring to the benzoyl carbonyl carbon, and from the bridgehead protons of the bicyclic system to the same carbonyl carbon, thus confirming the "1-benzoyl" substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry of the molecule, such as the orientation of the benzoyl group relative to the bicyclic ring system. acs.org
The combined application of these 2D NMR techniques allows for a detailed and unambiguous determination of the constitution and relative stereochemistry of bridged bicyclic ketones. pharm.or.jpacs.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR spectroscopy provides excellent information about the connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute stereochemistry and the precise three-dimensional structure of a crystalline compound. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the arrangement of atoms in space, confirming the conformation of the bicyclic system and the orientation of the benzoyl substituent. oup.com The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's geometry. For example, studies on related bicyclo[3.2.1]octane derivatives have successfully used X-ray crystallography to determine their solid-state structures. researchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition.
For this compound (C₁₅H₁₆O₂), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. This technique is invaluable for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.govnih.gov HRMS is a standard technique used in the characterization of new organic molecules, including bicyclic ketones. nih.govacs.org
| Compound | Molecular Formula | Calculated Mass | Found Mass | Reference |
| (1R,5R,6S,7S)-6-(4-Bromophenyl)-1-hydroxy-7-nitrobicyclo[3.2.1]octan-8-one | C₁₄H₁₄BrNO₄ | 339.0106 | 339.0103 | nih.gov |
| (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-(4-nitrophenyl)bicyclo[3.2.1]octan-8-one | C₁₄H₁₄N₂O₆ | 306.0852 | 306.0863 | nih.gov |
| (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-phenylbicyclo[3.2.1]-octan-8-one | C₁₄H₁₅NO₄ | 261.1001 | 261.1006 | nih.gov |
| Note: The table shows examples of HRMS data for related bicyclo[3.2.1]octan-8-one derivatives, demonstrating the high accuracy of the technique. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com For this compound, the IR spectrum would be expected to show strong characteristic absorption bands for the two carbonyl groups. The ketone carbonyl (C=O) of the bicyclic ring typically absorbs in the range of 1715-1740 cm⁻¹, with the exact frequency depending on ring strain. The benzoyl carbonyl, being conjugated with the phenyl ring, would likely absorb at a lower frequency, typically in the 1680-1700 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. vscht.cz The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. vscht.cz
Application of Spectroscopic Probes for Mechanistic Intermediate Identification
Spectroscopic techniques are not only crucial for characterizing stable final products but are also powerful tools for studying reaction mechanisms and identifying transient intermediates. In the context of the synthesis or reactions of bicyclo[3.2.1]octanones, spectroscopic probes can provide invaluable insights.
For instance, photoinduced electron transfer (PET) reactions are sometimes used in the synthesis of bicyclo[3.2.1]octanones. researchgate.net In such cases, techniques like UV-Vis spectroscopy can be used to monitor the reaction progress and detect the formation of intermediates. acs.org Similarly, in reactions involving rearrangements or the formation of enolates, NMR spectroscopy can be employed to detect and characterize these transient species. cdnsciencepub.com For example, by running a reaction inside an NMR spectrometer, it is sometimes possible to directly observe the signals of a reaction intermediate, providing direct evidence for a proposed mechanistic pathway. oregonstate.edu The study of reaction kinetics and the identification of byproducts through techniques like GC-MS (Gas Chromatography-Mass Spectrometry) can also provide clues about the reaction mechanism and the intermediates involved.
Computational and Theoretical Investigations of Bicyclo 3.2.1 Octan 8 One Derivatives
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of molecules, providing a favorable balance between accuracy and computational cost. nih.govimperial.ac.uk It is widely employed to determine the optimized geometries, structural parameters, and electronic properties of bicyclic systems. nih.govrroij.com For derivatives of bicyclo[3.2.1]octan-8-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d), are fundamental for predicting molecular characteristics. researchgate.netscirp.org
The optimized geometry of the bicyclo[3.2.1]octane framework is a primary output of DFT calculations. rroij.com These studies provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The introduction of a benzoyl group at the C1 bridgehead position and a ketone at C8 induces specific geometric changes, such as slight elongations of adjacent bonds and alterations in the ring puckering, which can be accurately quantified.
Electronic properties are also a key focus of DFT studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov For a molecule like 1-Benzoylbicyclo[3.2.1]octan-8-one, the benzoyl and ketone groups, with their π-systems and oxygen lone pairs, are expected to significantly influence the character and energy of these frontier orbitals. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting how it will interact with other reagents. nih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C1-C2 Bond Length | Bond between the bridgehead and the six-membered ring | ~1.54-1.56 Å |
| C1-C7 Bond Length | Bond between the bridgehead and the five-membered ring | ~1.54-1.56 Å |
| C1-C8 Bond Length | Bond between the bridgehead and the bridging carbon | ~1.55-1.57 Å |
| C2-C3-C4 Angle | Angle within the six-membered ring | ~110-112° |
| C1-C8-C5 Angle | Angle at the bridging carbon | ~93-95° |
Mechanistic Pathway Elucidation through Advanced Computational Modeling
Advanced computational modeling is instrumental in mapping the complex reaction pathways involved in the synthesis and transformation of bicyclo[3.2.1]octan-8-one derivatives. These methods allow chemists to visualize transition states, intermediates, and the energetic profiles of entire reaction coordinates.
The synthesis of the bicyclo[3.2.1]octan-8-one scaffold can be achieved through various routes, including tandem reactions and skeletal rearrangements, whose mechanisms have been explored computationally. nih.govresearchgate.netmdpi.com For instance, a tandem Michael-Henry reaction between a cyclohexane-1,2-dione and a nitroalkene can create the bicyclic system, and computational studies help explain the high diastereoselectivity and enantioselectivity observed when using certain organocatalysts. nih.govresearchgate.net Another powerful method is the Lewis acid-catalyzed semipinacol rearrangement, which can form the bicyclo[3.2.1]octan-8-one structure; modeling this process helps to understand the migration of specific groups and the stereochemical outcome. researchgate.net Similarly, computational studies using DFT have been employed to investigate the Gibbs free energy profile of reactions forming bicyclic lactones, identifying the turnover-determining intermediate and transition state. chemrxiv.org
For this compound, computational modeling could elucidate its formation, potentially via acylation of a bicyclo[3.2.1]octan-8-one precursor. google.com Furthermore, the reactivity of the ketone or benzoyl group can be studied. For example, the mechanism of a reduction or an addition reaction at the C8-ketone could be modeled to understand stereoselectivity, predicting whether the attack of a nucleophile occurs from the exo or endo face by calculating the energies of the respective transition states.
Conformation and Stability Analysis using Theoretical Methods
The bicyclo[3.2.1]octane framework is a rigid system, but it still possesses conformational flexibility, particularly in its six-membered ring. Theoretical methods are essential for analyzing the different possible conformations and determining their relative stabilities. researchgate.net
The six-membered ring in the bicyclo[3.2.1]octane system can typically adopt chair, boat, or twist-boat conformations. Computational methods, ranging from semi-empirical (like AM1) to more robust ab initio methods like Hartree-Fock (HF) and DFT, can be used to perform geometry optimizations for each potential conformer. researchgate.net By calculating the total electronic energy for each optimized structure, a stability ranking can be established. For derivatives of 8-oxabicyclo[3.2.1]octan-3-one, NMR data combined with DFT calculations have shown that the pyran ring generally prefers a chair conformation, though in some substituted cases, a boat conformer was indicated by NMR, even when calculations predicted the chair to be lower in energy. researchgate.net This highlights the importance of combining theoretical calculations with experimental data.
| Isomer | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| Bicyclo[3.2.1]octane | Bridged | 0.00 (Reference) |
| Bicyclo[2.2.2]octane | Bridged | 0.70 |
| cis-Bicyclo[3.3.0]octane | Fused | 6.38 |
| Spiro[3.4]octane | Spirocyclic | 20.44 |
Reactivity Prediction and Transition State Analysis
Computational chemistry provides powerful predictive tools for understanding the reactivity of molecules like this compound. By analyzing the electronic structure and calculating the energetics of potential reaction pathways, chemists can anticipate how a molecule will behave under various conditions.
Transition state (TS) analysis is at the heart of reactivity prediction. A transition state is a high-energy, transient configuration along a reaction coordinate, and its energy relative to the reactants determines the activation energy and, consequently, the reaction rate. Computational programs can locate TS structures and confirm them through frequency calculations (a true TS has exactly one imaginary frequency). For bicyclic ketones, the stereoselectivity of reactions like catalytic transfer hydrogenation can be rationalized by analyzing the transition states. mdpi.comresearchgate.net For example, the preferential formation of an endo or exo alcohol upon reduction of the C8-ketone can be explained by the relative energy barriers of the transition states leading to each product.
Global reactivity descriptors, derived from DFT calculations, also offer insights. Quantities like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. nih.gov Furthermore, as mentioned, MEP maps can pinpoint the most likely sites for nucleophilic or electrophilic attack. nih.gov In this compound, the carbonyl carbons of the ketone and benzoyl groups would be identified as primary electrophilic centers, while the oxygen atoms would be the main nucleophilic centers.
Studies on Homoaromaticity in Related Bicyclic Systems
Homoaromaticity is a concept in organic chemistry where a cyclic, conjugated system maintains Hückel-type aromatic stabilization despite being interrupted by one or more sp³-hybridized centers. The bicyclo[3.2.1]octane framework has been central to the theoretical investigation of this phenomenon, particularly in its unsaturated and ionic forms.
The bicyclo[3.2.1]octa-3,6-dien-2-yl anion was long considered a classic example of a bishomoaromatic species. However, detailed computational studies, using both semi-empirical (MNDO) and ab initio (STO-3G) molecular orbital calculations, have challenged this view. scispace.com These analyses found no significant evidence for homoaromatic stabilization through cyclic delocalization. The observed stability of the anion compared to related, non-conjugated systems was attributed primarily to inductive effects from the double bonds, rather than true homoaromaticity. scispace.com
More advanced computational tools are used to probe for homoaromaticity, including the nucleus-independent chemical shift (NICS) and aromatic stabilization energy (ASE). NICS calculations measure the magnetic shielding at the center of a ring system; a significant negative value is indicative of a diatropic ring current, a hallmark of aromaticity. While some related bridged systems show evidence of homoaromatic character based on NICS values and ASE calculations, the general consensus for anionic hydrocarbon systems like the bicyclo[3.2.1]octadienyl anion is that homoaromatic stabilization is weak or nonexistent. scispace.comresearchgate.net These computational investigations have been crucial in refining the understanding of aromaticity beyond planar, fully conjugated rings.
Strategic Applications of Bicyclo 3.2.1 Octane Scaffolds in Complex Molecule Synthesis
Building Blocks for Natural Product Total Synthesis
There is no available information on the use of 1-Benzoylbicyclo[3.2.1]octan-8-one as a building block in the total synthesis of any natural products.
Alkaloids (e.g., Tropane (B1204802) Alkaloids, Azaprophen Analogues)
No documented synthetic routes to alkaloids utilize this compound as an intermediate or starting material.
Bridged Polycyclic Alkaloids and Lactams
There is no evidence to suggest that this compound has been used in the construction of bridged polycyclic alkaloids or lactams.
Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds
No publications indicate that this compound serves as an advanced pharmaceutical intermediate or a lead compound in drug discovery programs.
Exploration in Medicinal Chemistry for Novel Scaffold Development
The exploration of this compound in medicinal chemistry for the development of novel scaffolds has not been reported.
Development of Privileged Structures for Drug Discovery
There is no information to classify this compound as a privileged structure in drug discovery.
Role in Asymmetric Catalysis as Chiral Ligands or Auxiliaries
The rigid and conformationally defined tricyclic framework of the bicyclo[3.2.1]octane skeleton makes it an attractive scaffold for the design and synthesis of chiral ligands and auxiliaries for asymmetric catalysis. While direct applications of "this compound" in this context are not extensively documented in the reviewed literature, the broader family of chiral bicyclo[3.2.1]octane derivatives has been successfully employed to induce stereoselectivity in a variety of chemical transformations. These scaffolds serve as a foundation for creating a chiral environment around a catalytic center, thereby influencing the stereochemical outcome of a reaction.
The utility of bicyclo[3.2.1]octane-based structures in asymmetric catalysis stems from their inherent stereochemical complexity and rigidity. The fixed spatial arrangement of substituents on the bicyclic core allows for precise control over the steric and electronic environment of a catalyst. This has been exploited in the development of novel catalytic systems for reactions such as cycloadditions, domino reactions, and transition metal-catalyzed processes. researchgate.net
Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral bicyclo[3.2.1]octanes, which can then, in turn, be utilized as organocatalysts themselves or as ligands for metal catalysts. mdpi.comnih.gov For instance, domino Michael-Henry reactions have been developed to construct highly functionalized and chiral bicyclo[3.2.1]octane derivatives with multiple stereogenic centers, including quaternary ones. acs.org These intricate structures hold significant potential for applications in medicinal chemistry and as building blocks for more complex chiral molecules.
Furthermore, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes has been achieved through palladium(II)-catalyzed cascade reactions. bohrium.comnih.govdicp.ac.cn These complex heterocyclic systems, which are prevalent in biologically active compounds, are accessed with high enantioselectivity, underscoring the value of the bicyclo[3.2.1]octane framework in constructing architecturally complex and stereochemically defined molecules. The development of such synthetic methods is crucial for the exploration of new therapeutic agents. nih.gov
The versatility of the bicyclo[3.2.1]octane scaffold is further demonstrated in its heteroatomic variants. For example, 8-azabicyclo[3.2.1]octane derivatives, the core of tropane alkaloids, have been synthesized enantioselectively using chiral auxiliaries in cycloaddition reactions. ehu.es Similarly, copper-catalyzed enantioselective carboamination of alkenes has been employed to produce chiral 6-azabicyclo[3.2.1]octanes. scispace.com These examples highlight the adaptability of the bicyclo[3.2.1]octane framework in the synthesis of diverse chiral molecules.
Detailed research findings on the application of chiral bicyclo[3.2.1]octane derivatives in asymmetric catalysis are summarized in the table below.
| Reaction Type | Catalyst/Ligand System | Substrate(s) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Ref. |
| Domino Michael/Henry Reaction | Quinine-thiourea derivative | 2-Alkyl-3-hydroxynaphthalene-1,4-diones and nitroalkenes | Nitro-methanobenzo researchgate.netannulenes | Good | Excellent | Excellent | researchgate.net |
| Palladium-Catalyzed Cascade Reaction | Pd(OAc)2/(R)-Binap | N-sulfonyl-2-alkynylanilide | Indole-fused bicyclo[3.2.1]octane | 16 | 24 | - | dicp.ac.cn |
| Copper-Catalyzed Alkene Carboamination | Ph-Box-Cu2 | N-sulfonyl-2-aryl-4-pentenamines | 6-Azabicyclo[3.2.1]octane | Moderate to good | Excellent | - | scispace.com |
| Organocatalytic Domino Michael-Henry | Not Specified | Not Specified | Bicyclo[3.2.1]octane derivatives | - | - | - | acs.org |
| Palladium-Catalyzed Intramolecular Alkene-Alkyne Coupling | Palladium catalyst with chiral ligand | Alkyne-tethered cyclopentenes | Bicyclo[3.2.1]octadienes | Excellent | >99 | - | researchgate.net |
Table 1: Performance of Chiral Bicyclo[3.2.1]octane Scaffolds in Asymmetric Catalysis
Emerging Research Directions and Future Prospects for Bicyclo 3.2.1 Octan 8 One Chemistry
Development of Novel Synthetic Methodologies and Catalytic Systems
The construction of the bicyclo[3.2.1]octane skeleton is a central theme in modern organic synthesis. Researchers are continuously developing innovative methods that are more efficient, selective, and sustainable than previous approaches.
Organocatalysis: A significant area of advancement is the use of organocatalysis. mdpi.com For instance, tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, catalyzed by quinine-derived thioureas, have been shown to produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity (92-99% ee) and diastereoselectivity. nih.govresearchgate.net This method allows for the creation of four stereogenic centers in a single synthetic operation. nih.gov Cinchona alkaloid derivatives lacking the thiourea (B124793) moiety, however, result in significantly lower enantioselectivities. nih.gov
Photochemical Methods: Photoinduced electron transfer (PET) reactions offer a clean and efficient route to bicyclo[3.2.1]octanones. researchgate.net The conversion of bicyclo[2.2.2]octenones to their bicyclo[3.2.1]octanone isomers can be achieved in a one-pot reaction using PET from triethylamine (B128534) (TEA) to the ketone. researchgate.net Methanol (B129727) and acetonitrile/LiClO4 have been identified as effective solvent systems for these transformations. researchgate.net
Rearrangement Reactions: Ring-rearrangement reactions of bridged benzo[b]oxocin-4-ones catalyzed by iron have been developed to produce bridged benzo[b]oxocin-2-ols, which contain the bicyclo[3.2.1]octane framework. acs.org Additionally, a multicomponent modular synthesis involving an alkenylfuran-based acylation/rearrangement/cyclization sequence provides access to chiral bicyclic bridged compounds. acs.org
| Method | Catalyst/Reagent | Key Features | Reference |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea | High enantioselectivity and diastereoselectivity | nih.govresearchgate.net |
| Photoinduced Electron Transfer (PET) | Triethylamine (TEA) | Clean and efficient, one-pot conversion | researchgate.net |
| Iron-Catalyzed Rearrangement | Iron catalyst | Access to bridged benzo[b]oxocin-2-ols | acs.org |
| Multicomponent Modular Synthesis | Alkenylfuran-based sequence | Access to chiral bicyclic bridged compounds | acs.org |
Expanding the Scope of Functionalization and Derivatization Strategies
The functionalization of the bicyclo[3.2.1]octan-8-one core is crucial for accessing a diverse range of chemical structures with potentially useful properties.
Cross-Coupling Reactions: Stille cross-coupling reactions have been effectively used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.gov This methodology allows for the introduction of various aryl and heteroaryl groups at the 3-position of the bicyclic system. nih.gov In some cases, Suzuki coupling conditions have also been successfully employed. nih.gov
Acylation Reactions: The acylation of bicyclo[3.2.1]octane-2,4-dione is a key step in the synthesis of more complex derivatives. For example, the acylation with 4-(methylsulfonyl)-2-chlorobenzoyl chloride is used to produce an intermediate for rice field herbicides. google.com
Strain-Releasing Diphosphinations: A novel three-component reaction involving a diarylphosphine oxide, a strained bicyclic molecule, and a diarylchlorophosphine under photocatalytic conditions has been developed. acs.org This method allows for the synthesis of diphosphine ligands based on the bicyclo[3.1.1]heptane and bicyclo[4.1.1]octane skeletons through a ring-opening diphosphination of highly strained propellanes. acs.org
Pursuit of Deeper Mechanistic Insights and Advanced Predictive Modeling
A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and for optimizing existing ones.
Mechanistic Studies of Organocatalyzed Reactions: The stereochemical outcome of the tandem Michael-Henry reaction is highly dependent on the structure of the organocatalyst. Studies have shown that the thiourea moiety in quinine-derived catalysts is crucial for achieving high enantioselectivity, suggesting a bifunctional activation mechanism where the thiourea acts as a hydrogen-bond donor and the quinuclidine (B89598) nitrogen acts as a Brønsted base. nih.gov
Computational Modeling: While specific computational studies on 1-benzoylbicyclo[3.2.1]octan-8-one were not found in the provided search results, the general trend in modern organic chemistry is to use computational tools to predict reaction outcomes and to elucidate reaction mechanisms. Such studies on the bicyclo[3.2.1]octan-8-one system could provide valuable insights into the stability of intermediates and transition states, guiding the development of new and more efficient synthetic strategies.
Potential Applications in Materials Science and Chemical Biology
The unique three-dimensional structure of the bicyclo[3.2.1]octane framework makes it an attractive scaffold for applications in materials science and chemical biology.
Chiroptical Triggers in Liquid Crystals: Axially chiral ketones such as 8-(phenylmethylene)bicyclo[3.2.1]octan-3-one have been investigated for their potential as chiroptical triggers in liquid crystal-based optical switches. researchgate.net Irradiation of an optically active form of this compound with unpolarized light leads to photoracemization, while irradiation with circularly polarized light can induce a partial photoresolution. researchgate.net
Building Blocks for Biologically Active Molecules: The bicyclo[3.2.1]octane skeleton is a key component of many biologically active natural products. mdpi.com The ability to synthesize a wide variety of functionalized derivatives of this scaffold opens up possibilities for the development of new therapeutic agents. For example, the 8-azabicyclo[3.2.1]octane core is central to the tropane (B1204802) alkaloids, which exhibit a broad range of biological activities. rsc.org
Herbicides: The derivative 3-[4-(methylsulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]octane-2,4-dione is an intermediate in the synthesis of the herbicide benzobicyclon. google.comresearchgate.net Benzobicyclon itself is a pro-herbicide that is hydrolyzed in water to its active form, which is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netregulations.gov
Advancements in Sustainable and Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including bicyclo[3.2.1]octan-8-ones.
Organocatalysis: As mentioned earlier, organocatalysis is a key green chemistry technology as it avoids the use of toxic and expensive metal catalysts. mdpi.com The use of chiral organocatalysts also allows for the direct synthesis of enantiomerically enriched products, reducing the need for chiral separations. mdpi.com
Photocatalysis: Photocatalytic methods, such as the PET reactions described above, are also considered to be environmentally benign as they use light as a renewable energy source to drive chemical reactions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
